molecular formula C9H5BrN2O2 B1581145 6-Bromo-8-nitroquinoline CAS No. 68527-67-3

6-Bromo-8-nitroquinoline

Cat. No. B1581145
CAS RN: 68527-67-3
M. Wt: 253.05 g/mol
InChI Key: IANZBVIZZQFJPI-UHFFFAOYSA-N
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Description

6-Bromo-8-nitroquinoline (BNQ) is an organic compound with a unique structure, consisting of a benzene ring with two nitro and one bromo substituents. BNQ has been studied extensively for its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. It has been used as a starting material for the synthesis of many biologically active molecules, and its mechanism of action has been studied in detail.

Scientific Research Applications

Anticancer Potential

6-Bromo-8-nitroquinoline and its derivatives have shown significant promise in the field of cancer research. A study by Kul Köprülü et al. (2018) found that 6-Bromo-5-nitroquinoline, a compound closely related to 6-Bromo-8-nitroquinoline, exhibited notable antiproliferative activity against various cancer cell lines. This compound showed greater antiproliferative activity compared to the reference drug 5-fluorouracil, particularly against human cervical cancer cells (HeLa) and human adenocarcinoma (HT29), highlighting its potential as an anticancer agent (Kul Köprülü et al., 2018).

Role in Synthesis of Inhibitors

The compound has been instrumental in the synthesis of various inhibitors. Lei et al. (2015) discussed the synthesis of a compound from 6-bromoquinolin-4-ol, which is an important intermediate in PI3K/mTOR inhibitors. This synthesis is crucial for the development of quinoline inhibitors, showcasing the role of 6-Bromo-8-nitroquinoline derivatives in the creation of important pharmaceutical compounds (Lei et al., 2015).

Antitrypanosomal Activity

A 2020 study by Pedron et al. explored derivatives of 8-Nitroquinolinone, including those with a 6-bromo substitution, for their in vitro activities against Trypanosoma brucei and cruzi. They identified a 6-bromo-substituted derivative that showed potent and selective antitrypanosomal activity, suggesting the potential of 6-Bromo-8-nitroquinoline derivatives in treating diseases caused by Trypanosoma species (Pedron et al., 2020).

Photolabile Protecting Group

The compound has also been studied for its role as a photolabile protecting group. A study by Fedoryak and Dore (2002) described the synthesis and photochemistry of 8-bromo-7-hydroxyquinoline, a derivative of 6-Bromo-8-nitroquinoline, as a new photolabile protecting group. This compound displayed greater photon efficiency and sensitivity to multiphoton-induced photolysis than other compounds, making it useful for biological applications (Fedoryak & Dore, 2002).

Photolysis Mechanisms

Sun et al. (2014) conducted a study on 8-nitroquinoline-based photolabile caging groups for carboxylic acid, including 6-bromo-8-nitro-1,2-dihydroquinolinyl derivatives. They reported improved photolysis efficiency and provided insights into the photolysis mechanisms, enhancing our understanding of the photophysical properties of these compounds (Sun et al., 2014).

properties

IUPAC Name

6-bromo-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANZBVIZZQFJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071610
Record name 6-Bromo-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1071610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-nitroquinoline

CAS RN

68527-67-3
Record name 6-Bromo-8-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68527-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 6-bromo-8-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 6-bromo-8-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Bromo-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1071610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
RH Baker, SW Tinsley Jr, D Butler… - Journal of the American …, 1950 - ACS Publications
… found to be crude 6-bromo8-nitroquinoline hydrobromide. … liquors from the crystallization of 6-bromo8-nitroquinoline were … g.)proved to contain 6-bromo-8-nitroquinoline. Fractions 2, 3 …
Number of citations: 32 pubs.acs.org
H Gershon, DD Clarke, M Gershon - Monatshefte fuer Chemie …, 1994 - researchgate.net
3, 6-Dichloro-and 3, 6-dibromo-8-quinolinols were prepared by direct halogenation of 8-nitroquinoline by N-halosuccinimide in acetic acid or by halogenation of the corresponding 6-…
Number of citations: 30 www.researchgate.net
SW Tinsley - Journal of the American Chemical Society, 1955 - ACS Publications
… reported previously2 that o-nitroaniline yielded only 1% of the expected 3-bromo-8-nitroquinoline along with much larger amounts of 6bromo-8-nitroquinoline and 3,6-dibromo-8-nitro…
Number of citations: 6 pubs.acs.org
H Gershon, DD Clarke PhD, M Gershon - 1996 - research.library.fordham.edu
… 3-Bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinol (4a, 4b) were prepared by halogenating 6-chloro- and 6-bromo-8-nitroquinoline(la, 1b) [1] in acetic acid with N-chloro- or N-…
Number of citations: 2 research.library.fordham.edu
H Gershon, DD Clarke, M Gershon - Monatshefte für Chemie/Chemical …, 1996 - Springer
… 3-Bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinol (4a, 4b) were prepared by halogenating 6-chloro- and 6-bromo-8-nitroquinoline (la, lb) [1] in acetic acid with N-chloro- or N-…
Number of citations: 0 link.springer.com
H Gershon, DD Clarke PhD, M Gershon - 1994 - research.library.fordham.edu
3, 6-Dichloro-and 3, 6-dibromo-8-quinolinols were prepared by direct halogenation of 8-nitroquinoline by N-halosuccinimide in acetic acid or by halogenation of the corresponding 6-…
Number of citations: 0 research.library.fordham.edu
J Silver - 2020 - search.proquest.com
… Use of the classical Skraup reaction using 4-bromo-2-nitroaniline (4-Br-2NA) and glycerol gives the desired 6-bromo-8-nitroquinoline in reasonable yields. The synthetic preparation …
Number of citations: 0 search.proquest.com
E Hurdis - The Journal of Organic Chemistry, 1958 - ACS Publications
In the course of studies on the physical properties of liquids designed as potential lubricating oils, certain glycol ethers were prepared. The present re-port describes the preparation of …
Number of citations: 14 pubs.acs.org
H Gershon, DD Clarke, M Gershon - Monatshefte für Chemie/Chemical …, 1994 - Springer
3,6-Dichloro- and 3,6-dibromo-8-quinolinols were prepared by direct halogenation of 8-nitroquinoline by N-halosuccinimide in acetic acid or by halogenation of the corresponding 6-…
Number of citations: 0 link.springer.com
H Gershon, DD Clarke, M Gershon - Monatshefte für Chemie/Chemical …, 1996 - Springer
Number of citations: 10

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